molecular formula C19H14O2 B12609137 4-phenylbut-3-ynyl 3-phenylprop-2-ynoate CAS No. 917894-66-7

4-phenylbut-3-ynyl 3-phenylprop-2-ynoate

Cat. No.: B12609137
CAS No.: 917894-66-7
M. Wt: 274.3 g/mol
InChI Key: SNBGWBKMGPQTTK-UHFFFAOYSA-N
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Description

4-phenylbut-3-ynyl 3-phenylprop-2-ynoate is an organic compound with the molecular formula C({19})H({14})O(_{2}). It is a derivative of propynoic acid and is characterized by the presence of phenyl groups attached to both the butynyl and propynyl moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenylbut-3-ynyl 3-phenylprop-2-ynoate typically involves the esterification of 4-phenylbut-3-yn-1-ol with 3-phenylprop-2-ynoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent such as dichloromethane. The reaction conditions are generally mild, with the reaction being conducted at room temperature .

Industrial Production Methods

This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-phenylbut-3-ynyl 3-phenylprop-2-ynoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-phenylbut-3-ynyl 3-phenylprop-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenylbut-3-ynyl 3-phenylprop-2-ynoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s triple bonds and phenyl groups allow it to form stable complexes with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of phenyl, butynyl, and propynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

917894-66-7

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

4-phenylbut-3-ynyl 3-phenylprop-2-ynoate

InChI

InChI=1S/C19H14O2/c20-19(15-14-18-11-5-2-6-12-18)21-16-8-7-13-17-9-3-1-4-10-17/h1-6,9-12H,8,16H2

InChI Key

SNBGWBKMGPQTTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCCOC(=O)C#CC2=CC=CC=C2

Origin of Product

United States

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